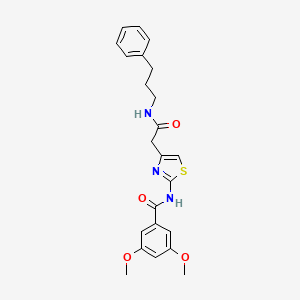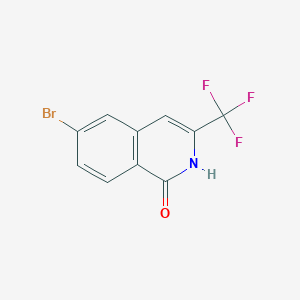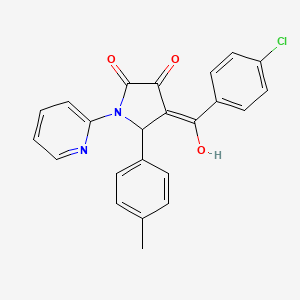![molecular formula C17H15NO2 B2786305 5-[(Benzyloxy)methyl]quinolin-8-ol CAS No. 22048-79-9](/img/structure/B2786305.png)
5-[(Benzyloxy)methyl]quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Benzyloxy)methyl]quinolin-8-ol is a chemical compound with the CAS number 22048-79-9 . It has a molecular weight of 265.31 . The IUPAC name for this compound is 5-[(benzyloxy)methyl]-8-quinolinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H15NO2/c19-16-9-8-14 (15-7-4-10-18-17 (15)16)12-20-11-13-5-2-1-3-6-13/h1-10,19H,11-12H2 . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 265.31 and a linear formula of C17H15NO2 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
5-[(Benzyloxy)methyl]quinolin-8-ol analogs have been researched for their potential in corrosion inhibition. Studies have found these compounds to be effective in protecting steel against corrosion in acidic environments. The compounds exhibit mixed-type inhibitory activity and are chemisorbed on the steel surface. The effectiveness of these inhibitors is influenced by their concentration and molecular structure, with some derivatives showing up to 97% efficiency in inhibiting corrosion in specific conditions (El Faydy et al., 2021) (Rbaa et al., 2020).
Surface and Computational Analysis
The surface and computational analysis of these quinolin-8-ol derivatives has further elucidated their corrosion inhibition properties. These studies include scanning electron microscopy, X-ray photoelectron spectroscopy, and theoretical calculations using density functional theory (DFT) and molecular dynamics (MD). Such investigations provide insights into the adsorption mechanisms and surface interactions between the compounds and metallic surfaces (Faydy et al., 2020) (Douche et al., 2020).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of this compound derivatives. These studies typically involve the use of various spectroscopic methods like NMR and FT-IR to confirm the molecular structures of the synthesized compounds. Understanding the structural properties of these compounds is crucial for tailoring their applications, particularly in the field of corrosion inhibition (Patel & Patel, 2017).
Photoluminescence Properties
Some derivatives of 8-hydroxyquinoline, including those related to this compound, have been studied for their photoluminescence properties. These studies involve synthesizing various derivatives and analyzing their fluorescence properties, which could have implications in materials science and optical applications (Xin-hua et al., 2007).
Propiedades
IUPAC Name |
5-(phenylmethoxymethyl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-16-9-8-14(15-7-4-10-18-17(15)16)12-20-11-13-5-2-1-3-6-13/h1-10,19H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIAXDRSZAWSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=C3C=CC=NC3=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2786222.png)
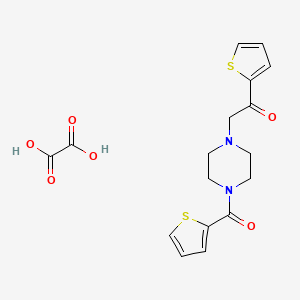
![Potassium;(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B2786226.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2786227.png)
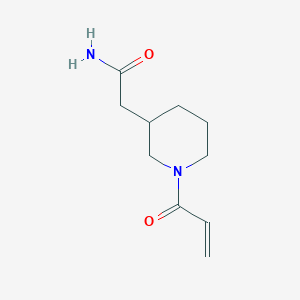
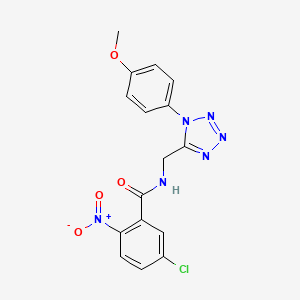
![4-(6-Chloro-5-fluoropyridine-3-carbonyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B2786231.png)
![6-methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2786233.png)
![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2786236.png)
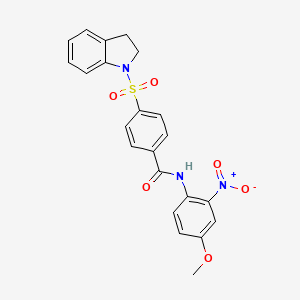
![5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B2786238.png)
